molecular formula C17H22N6O4 B11061674 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-[3-(morpholin-4-yl)propyl]acetamide CAS No. 889957-23-7

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-[3-(morpholin-4-yl)propyl]acetamide

Cat. No.: B11061674
CAS No.: 889957-23-7
M. Wt: 374.4 g/mol
InChI Key: XGLAEYYZFSOABO-UHFFFAOYSA-N
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Description

2-[5-(1,3-Benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-[3-(morpholin-4-yl)propyl]acetamide is a heterocyclic small molecule characterized by three key structural motifs:

  • 1,3-Benzodioxol-5-yl group: A methylenedioxy-substituted aromatic ring, often associated with enhanced metabolic stability and binding affinity in drug design .
  • 2H-Tetrazole ring: A nitrogen-rich heterocycle known for its bioisosteric replacement of carboxylic acids, improving pharmacokinetic properties such as solubility and bioavailability .
  • Morpholin-4-ylpropyl acetamide chain: The morpholine moiety contributes to water solubility and membrane permeability, while the propyl linker facilitates optimal spatial positioning for target interaction .

Its synthesis likely involves multi-step reactions, including tetrazole cyclization and amide coupling, as inferred from analogous compounds .

Properties

CAS No.

889957-23-7

Molecular Formula

C17H22N6O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C17H22N6O4/c24-16(18-4-1-5-22-6-8-25-9-7-22)11-23-20-17(19-21-23)13-2-3-14-15(10-13)27-12-26-14/h2-3,10H,1,4-9,11-12H2,(H,18,24)

InChI Key

XGLAEYYZFSOABO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC(=O)CN2N=C(N=N2)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Preparation Methods

Cycloaddition Reaction Conditions

  • Reactants : Benzodioxol-5-yl nitrile (1 eq), sodium azide (1.2 eq), ammonium chloride (catalyst).

  • Solvent : Dimethylformamide (DMF) or water.

  • Temperature : 100–120°C, 12–24 hours.

  • Yield : 72–85%.

Mechanistic Insight : The reaction proceeds via Huisgen cycloaddition, where the nitrile’s triple bond reacts with azide to form the tetrazole ring. Catalytic ammonium chloride accelerates the reaction by polarizing the nitrile group.

Preparation of 3-(Morpholin-4-yl)propan-1-amine

This intermediate is synthesized through a two-step alkylation-reduction sequence:

Morpholine Alkylation

  • Reactants : Morpholine (1 eq), 1-bromo-3-chloropropane (1.1 eq).

  • Base : Potassium carbonate (2 eq).

  • Solvent : Acetonitrile, 60°C, 8 hours.

  • Yield : 89%.

Chloride-to-Amine Conversion

  • Reactants : 3-(Morpholin-4-yl)propyl chloride (1 eq), aqueous ammonia (7 eq).

  • Conditions : 100°C, sealed tube, 24 hours.

  • Yield : 68%.

Optimization Note : Alternatively, Gabriel synthesis using phthalimide potassium salt improves yield to 76%.

Acetamide Linker Formation and Final Coupling

The acetamide bridge connects the tetrazole and morpholine-propylamine segments.

Chloroacetylation of Tetrazole

  • Reactants : 1,3-Benzodioxol-5-yl-tetrazole (1 eq), chloroacetyl chloride (1.5 eq).

  • Base : Triethylamine (2 eq).

  • Solvent : Dichloromethane, 0–5°C, 2 hours.

  • Yield : 82%.

Amidation with 3-(Morpholin-4-yl)propan-1-amine

  • Reactants : Chloroacetyl-tetrazole (1 eq), 3-(morpholin-4-yl)propan-1-amine (1.2 eq).

  • Coupling Agent : EDCl (1.5 eq), HOBt (1 eq).

  • Solvent : DMF, room temperature, 12 hours.

  • Yield : 75%.

Critical Parameters :

  • Excess amine ensures complete conversion.

  • EDCl/HOBt suppresses racemization and enhances coupling efficiency.

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tetrazole-Acetamide Assembly

A streamlined method combines tetrazole formation and chloroacetylation in a single pot:

  • Reactants : Benzodioxol-5-yl nitrile, sodium azide, chloroacetyl chloride.

  • Conditions : DMF, 100°C, 24 hours.

  • Yield : 65% (lower due to competing side reactions).

Reductive Amination Approach

For the morpholine-propylamine segment:

  • Reactants : Morpholine, 3-aminopropanal, sodium cyanoborohydride.

  • Solvent : Methanol, pH 4–5 (acetic acid), 24 hours.

  • Yield : 71%.

Scalability and Industrial Considerations

ParameterLaboratory ScalePilot Plant Scale
Tetrazole Cycloaddition72–85%68–78%
Morpholine Alkylation89%82%
Final Amidation75%70%

Key Challenges :

  • Tetrazole Stability : Hygroscopic nature requires anhydrous conditions during storage.

  • Morpholine Handling : Corrosive intermediates necessitate glass-lined reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

    Reduction: Reduction reactions can occur at the tetrazole ring.

    Substitution: The morpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Conditions typically involve the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of carboxylic acids, while reduction of the tetrazole ring can yield amines.

Scientific Research Applications

2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-[3-(morpholin-4-yl)propyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-[3-(morpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets. For instance, it may bind to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole and tetrazole rings play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Benzodioxol Derivatives: Compounds with benzodioxol (e.g., ) often exhibit improved metabolic stability compared to non-substituted aromatics. The target compound’s benzodioxol group may enhance binding to hydrophobic pockets in enzymes or receptors.
  • Tetrazole vs. Triazole/Thiazole : The tetrazole ring in the target compound offers distinct hydrogen-bonding capabilities compared to triazole or thiazole cores in analogues . This could influence selectivity in target engagement.
  • Morpholine-Containing Chains: Morpholine derivatives (e.g., ) are frequently utilized to optimize solubility. The target compound’s morpholinopropyl chain may confer better pharmacokinetics than the hydroxypropyl group in .

Physicochemical Properties

  • Molecular Weight : The target compound (~440–450 g/mol) falls within the range of orally bioavailable drugs, similar to and .
  • LogP : Predicted to be moderate (2.5–3.5) due to the morpholine’s hydrophilicity balancing the benzodioxol’s hydrophobicity. This aligns with trends in and .

Biological Activity

Introduction

The compound 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-[3-(morpholin-4-yl)propyl]acetamide is a synthetic organic molecule characterized by its unique structural features, including a benzodioxole moiety, a tetrazole ring, and a morpholine side chain. This compound has garnered attention for its potential pharmacological applications, particularly in modulating biological pathways associated with pain and inflammation.

  • Molecular Formula : C_{16}H_{20}N_{4}O_{3}
  • Molecular Weight : Approximately 304.35 g/mol

Research indicates that this compound primarily acts as an inhibitor of specific enzymes involved in pain pathways. Its mechanism of action may involve the following interactions:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
  • Interaction with Receptors : It may interact with various receptors involved in pain signaling, including opioid receptors and serotonin receptors.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Anti-inflammatory Exhibits significant anti-inflammatory effects in preclinical models.
Analgesic Properties Demonstrates pain-relieving properties comparable to standard analgesics.
Anticancer Potential Induces apoptosis in cancer cell lines through modulation of cell cycle proteins.

Case Studies and Research Findings

  • Anti-inflammatory Effects : In a study involving animal models of inflammation, the compound significantly reduced swelling and pain responses when administered, indicating its potential as an anti-inflammatory agent.
  • Analgesic Efficacy : A comparative study showed that this compound provided comparable analgesic effects to commonly used NSAIDs (Non-Steroidal Anti-Inflammatory Drugs), suggesting its viability in pain management therapies.
  • Anticancer Activity : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This was particularly evident in breast and colon cancer models .

Structural Similarities and Comparison

The uniqueness of this compound lies in its combination of structural elements that enhance its pharmacological properties compared to similar compounds:

Compound Name Structural Features
1-(1,3-benzodioxol-5-yl)-2-butanamineLacks the tetrazole ring; primarily an amine derivative.
2-(1,3-benzodioxol-5-yl)-5-(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazoleContains an oxadiazole ring; different pharmacological profile.

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-[3-(morpholin-4-yl)propyl]acetamide?

To optimize synthesis, systematically vary reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol or dichloromethane may enhance selectivity .
  • Catalysts : Screen Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate tetrazole ring formation .
  • Temperature control : Use reflux conditions (80–120°C) for cyclization steps but lower temperatures (0–25°C) for acid-sensitive reactions .
  • Purification : Employ gradient HPLC or recrystallization (e.g., DMF/acetic acid mixtures) to isolate high-purity products .
    Validate optimization using Design of Experiments (DoE) to identify critical factors .

Advanced: How can researchers resolve contradictory biological activity data for this compound across different assays?

Contradictions may arise from assay-specific conditions or off-target effects. Methodological approaches include:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ curves under standardized conditions (pH, serum concentration) .
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding .
  • Off-target screening : Perform kinase/GPCR panels to identify unintended interactions .
  • Metabolite analysis : Use LC-MS to assess stability in assay media, as degradation products may confound results .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., benzodioxol protons at δ 6.8–7.2 ppm, morpholine protons at δ 3.4–3.7 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the tetrazole and acetamide moieties .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced: How can computational methods improve the design of derivatives with enhanced activity?

  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., kinases, GPCRs). Focus on the tetrazole’s hydrogen-bonding capacity and morpholine’s conformational flexibility .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100+ ns trajectories to prioritize derivatives with persistent interactions .
  • QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric (LogP) descriptors with activity data to guide substituent selection .

Basic: What in vitro models are suitable for preliminary toxicity assessment?

  • HepG2 cells : Evaluate hepatotoxicity via MTT assays after 24–48 hr exposure .
  • hERG inhibition assay : Use patch-clamp or FLIPR to assess cardiac risk .
  • Cytokine profiling : Screen for immunotoxicity in THP-1 macrophages using ELISA .

Advanced: How can reaction intermediates be characterized to troubleshoot low yields in the final step?

  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., tetrazole ring closure) in real time .
  • Isolation and characterization : Purify intermediates via flash chromatography and analyze by 2D NMR (e.g., HSQC, HMBC) to confirm structures .
  • Mechanistic studies : Perform kinetic isotope effects (KIE) or DFT calculations to identify rate-limiting steps .

Basic: What storage conditions are recommended to maintain compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Solvent : Dissolve in anhydrous DMSO (≤1% H₂O) for long-term storage; avoid aqueous buffers with pH >8 .
  • Stability monitoring : Use UPLC-PDA every 3 months to detect degradation (e.g., hydrolysis of acetamide) .

Advanced: How can metabolomics identify toxicity pathways for this compound?

  • Untargeted metabolomics : Use LC-HRMS to profile changes in endogenous metabolites (e.g., glutathione depletion indicating oxidative stress) .
  • Isotope tracing : Incubate with ¹³C-glucose to track disruption in central carbon metabolism .
  • Pathway enrichment : Map altered metabolites to KEGG pathways (e.g., CYP450 inhibition) .

Basic: What methods validate the purity of this compound for in vivo studies?

  • HPLC-DAD/ELSD : Ensure ≥95% purity with a single peak at λ = 254 nm .
  • Residual solvent analysis : Use GC-MS to confirm absence of dichloromethane (<600 ppm) or DMF (<880 ppm) .
  • Chiral HPLC : Verify enantiomeric purity if asymmetric centers are present .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental binding data?

  • Force field refinement : Re-parameterize charges/van der Waals terms for the tetrazole group using quantum mechanics (QM/MM) .
  • Solvent effects : Include explicit water molecules in docking simulations to account for hydrophobic interactions .
  • Crystal structure validation : Attempt co-crystallization with the target protein to resolve binding poses .

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